molecular formula C16F33I B15341747 Tritriacontafluoro-16-iodohexadecane CAS No. 355-50-0

Tritriacontafluoro-16-iodohexadecane

Cat. No.: B15341747
CAS No.: 355-50-0
M. Wt: 946.02 g/mol
InChI Key: LEILRZKFWLKYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tritriacontafluoro-16-iodohexadecane (CAS: 355-50-0, EC: 206-589-2) is a highly fluorinated alkyl iodide with the molecular formula C₁₆H₄F₃₃I. Its structure consists of a 16-carbon chain (hexadecane) substituted with 33 fluorine atoms and one iodine atom at the terminal position. The prefix "tritriacontafluoro" denotes 33 fluorine substituents (triaconta = 30, tri = 3), making it a long-chain perfluoroalkyl iodide (PFAI). This compound is registered under REACH as of November 30, 2010, indicating its industrial relevance .

Perfluoroalkyl iodides like this are precursors in synthesizing fluoropolymers and surfactants. The iodine atom enhances reactivity, enabling nucleophilic substitution or radical reactions to form carbon-fluorine bonds, which are critical in manufacturing water- and oil-resistant materials .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-tritriacontafluoro-16-iodohexadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16F33I/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEILRZKFWLKYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16F33I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059878
Record name Perfluorohexadecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

946.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-50-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-Tritriacontafluoro-16-iodohexadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohexadecyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-tritriacontafluoro-16-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluorohexadecyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tritriacontafluoro-16-iodohexadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: . This can be achieved through multiple steps, including:

  • Fluorination: Hexadecane is subjected to fluorination using reagents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions.

  • Iodination: The fluorinated hexadecane is then treated with iodine (I2) or iodine-containing reagents to introduce the iodine atom at the 16th carbon position.

Industrial Production Methods: In an industrial setting, the production of tritriacontafluoro-16-iodohexadecane is carried out using large-scale reactors and specialized equipment to handle the highly reactive fluorination and iodination processes. The reaction conditions, including temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tritriacontafluoro-16-iodohexadecane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxygen-containing derivatives.

  • Reduction: Reduction reactions can be used to remove fluorine atoms, resulting in partially fluorinated derivatives.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Fluorinated carboxylic acids, alcohols, and ketones.

  • Reduction Products: Partially fluorinated hydrocarbons.

  • Substitution Products: Alkylated or arylated derivatives of the compound.

Scientific Research Applications

Chemistry: Tritriacontafluoro-16-iodohexadecane is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Biology: The compound's high fluorine content makes it useful in biological studies, particularly in the development of fluorinated probes and imaging agents for medical diagnostics.

Medicine: Fluorinated compounds are known for their bioactivity, and this compound can be used as a precursor in the synthesis of drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty lubricants, surfactants, and other fluorinated materials that offer superior performance in extreme conditions.

Mechanism of Action

The mechanism by which tritriacontafluoro-16-iodohexadecane exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets through its fluorinated structure, which can enhance binding affinity and selectivity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Tritriacontafluoro-16-iodohexadecane with analogous perfluoroalkyl iodides and related fluorinated compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Reactivity Environmental Persistence
This compound 355-50-0 C₁₆H₄F₃₃I ~1,080* >250 (estimated) High (iodide substitution) Extreme (PFAS class)
Perfluorohexyl iodide (C6F13I) 355-43-1 C₆F₁₃I 421.96 142–144 Moderate High
Perfluorooctyl iodide (C8F17I) 507-63-1 C₈F₁₇I 572.06 181–183 High Extreme
Pentacosafluorotridecanoic acid 72629-94-8 C₁₃F₂₅COOH 712.10 N/A Low (carboxylic acid) Extreme (SVHC listed)

*Estimated based on chain length and fluorine content.

Key Observations :

  • Chain Length and Fluorination : this compound’s longer carbon chain (C16 vs. C6–C8 in shorter PFAIs) increases molecular weight and boiling point. Its extensive fluorination enhances hydrophobicity and chemical stability .
  • Reactivity: The terminal iodine atom facilitates reactions like telomerization, distinguishing it from non-iodinated perfluoroalkyl substances (PFAS), such as pentacosafluorotridecanoic acid, which are less reactive but persist in ecosystems .
Environmental and Health Impacts
  • Persistence: Like all PFAS, this compound is resistant to degradation due to strong C-F bonds. The European Chemicals Agency (ECHA) has classified structurally similar compounds (e.g., tricosafluorododecanoic acid) as substances of very high concern (SVHC) due to bioaccumulation and toxicity .
  • Toxicity Data: Limited studies exist on its specific toxicity, but PFAS are linked to endocrine disruption and immunotoxicity.
Regulatory and Industrial Status
  • This compound is registered under REACH, but its SVHC status remains unclear. In contrast, pentacosafluorotridecanoic acid is explicitly listed as SVHC, reflecting stricter scrutiny for carboxylic acid derivatives .
  • Industrial applications prioritize shorter-chain PFAIs (C6–C8) due to regulatory pressures, though longer chains like C16 may still be used in niche polymer synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.